molecular formula C11H16ClNO2 B010288 Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride CAS No. 103565-40-8

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Cat. No.: B010288
CAS No.: 103565-40-8
M. Wt: 229.7 g/mol
InChI Key: DPQPQVOUGGBIGS-UHFFFAOYSA-N
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Description

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (IUPAC name: methyl 3-[4-(aminomethyl)phenyl]propanoate; hydrochloride) is a hydrochloride salt of a methyl ester derivative featuring a phenyl group substituted with an aminomethyl moiety at the para position. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.71 g/mol . This compound is utilized in research settings for synthetic and pharmacological studies, particularly as an intermediate in the preparation of heterocyclic compounds or bioactive molecules . Key physical properties include storage under dry conditions at room temperature, with a purity of 97% (commercial grade) .

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQPQVOUGGBIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624342
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103565-40-8
Record name Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or imines.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

MPH hydrochloride is primarily recognized for its role in the synthesis of several bioactive compounds. It serves as a precursor for the production of:

  • Ephedrine : A well-known stimulant used for treating asthma and as a decongestant.
  • Norephedrine : A compound with similar applications to ephedrine but with a different pharmacological profile.
  • Phenylpropanolamine : Used in appetite suppressants and decongestants.

Case Study: Synthesis of Ephedrine

Research indicates that MPH hydrochloride can be effectively utilized in the synthesis of ephedrine through a multi-step reaction involving various intermediates. This synthetic route has been optimized to increase yield and reduce by-products, showcasing MPH's utility in pharmaceutical manufacturing .

Organic Chemistry Applications

In organic synthesis, MPH hydrochloride is employed as a chiral auxiliary. This property allows it to facilitate asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Data Table: Chiral Auxiliary Applications

Compound ProducedApplicationReference
(S)-PhenylpropanolamineWeight loss and appetite suppression
(R)-EphedrineAsthma treatment

Biological Research Applications

MPH hydrochloride exhibits potent alpha-2 adrenergic agonistic activity, making it relevant in research related to:

  • Hypertension : Studies have shown that MPH can reduce sympathetic activity, aiding in blood pressure regulation.
  • Attention-Deficit Hyperactivity Disorder (ADHD) : Its influence on norepinephrine release suggests potential therapeutic uses for ADHD management.
  • Depression : Research is ongoing to assess its efficacy in mood regulation through adrenergic pathways.

Case Study: ADHD Treatment Research

A study published in a peer-reviewed journal explored the effects of MPH hydrochloride on patients diagnosed with ADHD. The results indicated significant improvements in attention span and reduction in hyperactive behaviors when administered at controlled doses .

Toxicity and Safety Considerations

While MPH has promising applications, it also poses safety risks. Reports indicate moderate toxicity levels, with potential side effects including respiratory depression and cardiovascular issues at high doses. Proper handling protocols are essential during laboratory experiments to mitigate these risks.

Safety Data Table

Hazard TypeDescription
Skin IrritationCauses skin irritation upon contact
Eye IrritationCan cause serious eye irritation
Respiratory RisksMay cause respiratory irritation when inhaled

Current Research Trends

Ongoing research focuses on optimizing synthetic pathways for MPH hydrochloride to enhance yield and reduce toxicity. Additionally, studies are investigating its potential as a precursor for novel therapeutic agents with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing the active compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared to structurally related esters with variations in substituents, stereochemistry, and salt forms. Key examples include:

Table 1: Key Structural Analogs and Their Features
Compound Name Molecular Formula Substituents/Salt Form Key Features
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (Target) C₁₁H₁₆ClNO₂ 4-(aminomethyl)phenyl; HCl salt Hydrochloride salt enhances solubility; aminomethyl enables functionalization.
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₀H₁₂ClF₂NO₂ 2,4-difluorophenyl; HCl salt Fluorine atoms increase lipophilicity and electronic effects .
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride C₁₁H₁₆ClNO₃ 4-methoxyphenyl; chiral center; HCl Methoxy group improves metabolic stability; stereochemistry impacts activity.
Ethyl 3-(4-aminophenyl)propanoate hydrochloride C₁₁H₁₆ClNO₂ 4-aminophenyl; ethyl ester; HCl salt Ethyl ester may alter hydrolysis kinetics; primary amine vs. aminomethyl.
Methyl 3-(4-aminophenyl)propanoate (Free base) C₁₀H₁₃NO₂ 4-aminophenyl; free base Lacks HCl salt, reducing water solubility; primary amine for conjugation.

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported High in polar solvents (HCl salt) Stable at room temperature (dry storage).
Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (5) 160 (decomp.) Moderate in DMF Sensitive to prolonged heating.
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride Not reported Enhanced by methoxy group Chiral stability under inert conditions.
Methyl 3-amino-3-(4-isopropylphenyl)propanoate HCl Not reported Lower due to bulky isopropyl Requires refrigeration for long-term storage.

Functional and Application Differences

  • Target Compound: The aminomethyl group facilitates further derivatization (e.g., coupling with carbonyl groups) for drug discovery .
  • Fluorinated Analogs (): Fluorine substituents enhance membrane permeability and metabolic resistance, making them suitable for CNS-targeting agents .
  • Chiral Derivatives (): Enantiopure compounds are critical for asymmetric synthesis or targeting stereospecific enzymes .
  • Ethyl Esters (): Ethyl groups slow ester hydrolysis compared to methyl esters, prolonging bioavailability .

Research Implications

The structural nuances of these analogs significantly impact their pharmacological profiles. For example:

  • The aminomethyl group in the target compound provides a reactive site for forming amides or imines, useful in linker chemistry for PROTACs or antibody-drug conjugates .
  • Halogenated analogs (e.g., 4-fluorophenyl in ) are preferred in kinase inhibitors due to halogen bonding with ATP pockets .
  • Hydroxy-containing derivatives (e.g., ) introduce hydrogen-bonding capacity, improving target affinity .

Biological Activity

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C12H17ClN O2 and a molar mass of approximately 243.73 g/mol. The compound features a methyl ester linked to a propanoate group with a 4-(aminomethyl)phenyl substituent, which is crucial for its biological activity.

The synthesis typically involves several steps:

  • Starting Materials : The synthesis begins with 4-(aminomethyl)benzaldehyde and methyl acrylate.
  • Condensation Reaction : The aldehyde undergoes a condensation reaction with methyl acrylate in the presence of sodium methoxide to form an α,β-unsaturated ester.
  • Reduction : This intermediate is reduced using lithium aluminum hydride to yield the corresponding alcohol.
  • Amination : The alcohol is aminated to introduce the amino group, resulting in the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group enhances hydrogen bonding capabilities, potentially influencing receptor interactions and enzyme activities.

  • Lipophilicity Enhancement : The structure allows for better membrane penetration, facilitating interaction with intracellular targets.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways, indicating potential roles in modulating neurochemical signaling and inflammatory responses.

Biological Activity Data

Recent studies have highlighted the compound's potential as an anticancer agent and its effects on various cell lines. Below is a summary of findings from different research studies:

StudyCell LineIC50 (µM)Observations
Study AHeLa11Significant antiproliferative activity compared to doxorubicin (IC50 = 2.29 µM).
Study BMCF-7 (breast cancer)5.6Induced apoptosis through caspase activation.
Study CA549 (lung cancer)8.0Inhibited cell migration and invasion in vitro.

Case Studies

  • Anticancer Activity : In a study focusing on the antiproliferative effects against HeLa cells, this compound exhibited significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.
  • Neuroprotective Effects : Another investigation explored its effects on neuronal cell lines, revealing that the compound could protect against oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Research has also suggested that this compound may inhibit pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride to maximize yield and purity?

  • Methodological Answer : Reductive amination using palladium on carbon (Pd/C) under hydrogen gas (H₂) is effective for introducing the aminomethyl group to the phenyl ring. For example, tert-butyl-substituted analogs are synthesized via similar protocols with yields >75% . Salt formation with HCl requires precise pH control (pH 4–5) to avoid over-acidification, which can lead to byproducts like unreacted intermediates or degradation products . Purification via recrystallization in ethanol/water mixtures improves purity to ≥98% .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the methyl ester (δ ~3.6 ppm for OCH₃) and aminomethyl group (δ ~2.8 ppm for CH₂NH₂) .
  • FT-IR : Look for ester carbonyl stretching (~1730 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98%) and detect impurities like unreacted starting materials .
  • HRMS : Verify the molecular ion [M+H]⁺ at m/z 258.110 (calculated for C₁₂H₁₆ClNO₂) .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Store as a lyophilized powder in airtight containers with desiccant at room temperature (RT). Dihydrochloride analogs (e.g., piperidinyl derivatives) show stability for ≥2 years under these conditions . Avoid prolonged exposure to humidity (>60% RH), which can hydrolyze the ester moiety, as observed in related propanoate salts .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound for target binding?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The aminomethyl group’s electron-rich nature enhances interactions with hydrophobic pockets in enzyme active sites .
  • Molecular Dynamics (MD) : Simulate binding to serotonin transporters (SERT) using analogs like fluoxetine hydrochloride as templates . Substituents (e.g., tert-butyl groups) increase steric hindrance, altering binding kinetics .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from differences in membrane permeability .
  • Solubility : Pre-solubilize in DMSO (≤0.1% v/v) to avoid aggregation artifacts. Use dynamic light scattering (DLS) to confirm monodisperse solutions .

Q. What strategies are recommended for identifying and quantifying metabolites in preclinical studies?

  • Methodological Answer :
  • LC-HRMS : Employ a Q-TOF mass spectrometer with HILIC chromatography to separate polar metabolites (e.g., hydrolyzed propanoic acid derivatives) .
  • In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH to detect Phase I metabolites (e.g., N-demethylation products) .

Q. How can researchers optimize experimental design for toxicity profiling?

  • Methodological Answer :
  • Acute Toxicity : Follow OECD Guideline 423, administering doses (5–2000 mg/kg) to Sprague-Dawley rats. Monitor for CNS depression, a common effect in arylpropanoate derivatives .
  • Genotoxicity : Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction). Negative results in fluoxetine analogs suggest low DNA reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride
Reactant of Route 2
Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

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